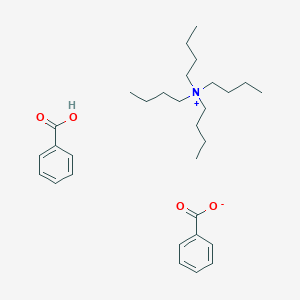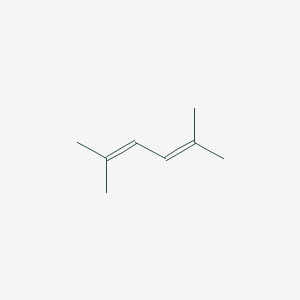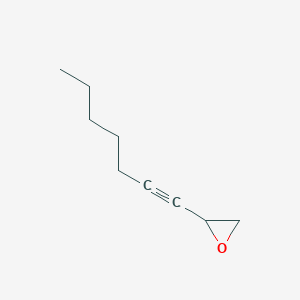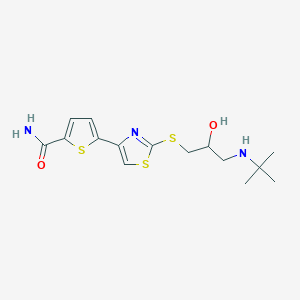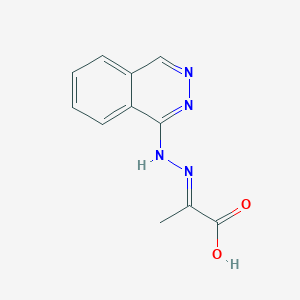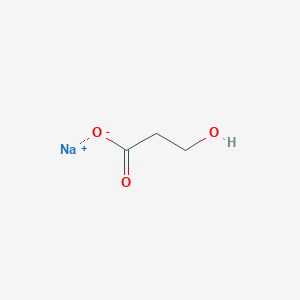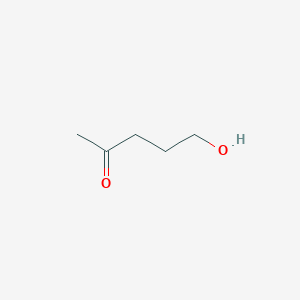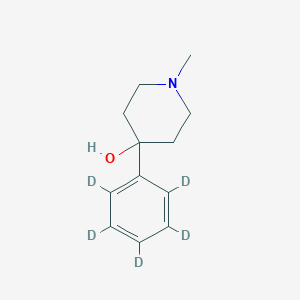
1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-ol
概要
説明
1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-ol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MPDPH, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The exact mechanism of action of MPDPH is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, MPDPH has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward.
生化学的および生理学的効果
MPDPH has been shown to have various biochemical and physiological effects in different studies. For example, it has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
One of the primary advantages of using MPDPH in lab experiments is its deuterated phenyl group, which allows for the use of advanced spectroscopic techniques in its analysis. MPDPH also has a relatively low toxicity, which makes it a safer alternative to other compounds that may be used in similar studies. However, one limitation of using MPDPH is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of certain studies.
将来の方向性
There are several future directions for research involving MPDPH. One potential area of research is in the development of new drugs that target the dopamine D2 receptor, which may have potential applications in the treatment of certain psychiatric disorders. Another potential area of research is in the development of new analytical methods for drug analysis, which may be useful in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action of MPDPH and its potential applications in different fields.
科学的研究の応用
MPDPH has been used in various scientific studies to investigate its potential applications in different fields. One of the primary areas of research has been in the field of neuroscience, where MPDPH has been used as a tool to study the function of certain receptors in the brain. MPDPH has also been used in studies related to drug metabolism and pharmacokinetics, as well as in the development of new analytical methods for drug analysis.
特性
IUPAC Name |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCZMQYJIRKRV-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenyl-4-piperidinol-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



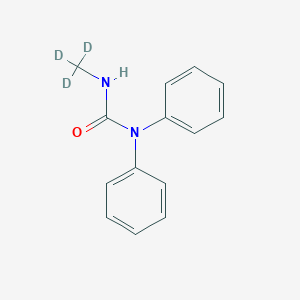
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
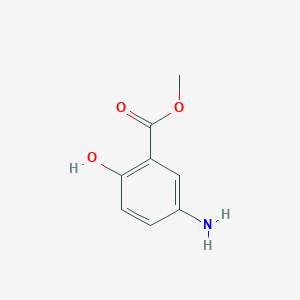

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
